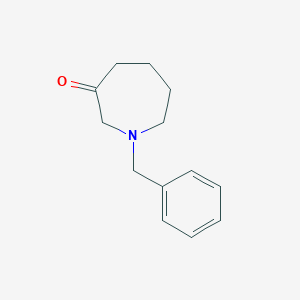









|
REACTION_CXSMILES
|
CC([O-])(C)C.[K+].[CH2:7]([N:14]([CH2:22]C(OCC)=O)[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl>C1(C)C=CC=CC=1>[CH2:7]([N:14]1[CH2:15][CH2:16][CH2:17][CH2:18][C:19](=[O:21])[CH2:22]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
336 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
5-(benzyl-ethoxycarbonylmethyl-amino)-pentanoic acid
|
|
Quantity
|
695 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N(CCCCC(=O)O)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 10 min
|
|
Duration
|
10 min
|
|
Type
|
ADDITION
|
|
Details
|
the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for another 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
ADDITION
|
|
Details
|
is added
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated off
|
|
Type
|
WASH
|
|
Details
|
washed with 25% hydrochloric acid (4×1 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The combined hydrochloric-acid aqueous phases are then refluxed for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
EXTRACTION
|
|
Details
|
with 2N caustic soda solution and extraction
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic phases are concentrated by evaporation
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
after drying over sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue produces
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 197 mg | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |